molecular formula C12H9N5 B12523081 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine CAS No. 651769-42-5

3-[3-(2H-tetrazol-5-yl)phenyl]pyridine

Cat. No.: B12523081
CAS No.: 651769-42-5
M. Wt: 223.23 g/mol
InChI Key: HPEWUWJDJAAROJ-UHFFFAOYSA-N
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Description

3-[3-(2H-Tetrazol-5-yl)phenyl]pyridine (CAS 651769-42-5) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research, characterized by the presence of both a pyridine and a tetrazole moiety[a]. This unique structure imparts distinct chemical properties and biological activity. Research indicates this compound has been studied for its potential as a potent and selective metabotropic glutamate subtype 5 (mGlu5) receptor antagonist[c]. This mechanism of action suggests its applicability in researching neurological disorders, including anxiety and schizophrenia[c]. The tetrazole ring is a known bioisosteric analog of the carboxyl group, which can enhance metabolic stability and influence the pharmacokinetic profile of drug candidates[c]. The molecular formula of the compound is C12H9N5, with a molecular weight of 223.23 g/mol[a]. It is typically synthesized via coupling reactions, such as the Chan-Evans-Lam coupling, which involves reacting a tetrazole precursor with a boronic acid derivative[c]. As a valuable chemical tool for drug discovery, 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine serves as a key intermediate and scaffold for designing novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

651769-42-5

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

3-[3-(2H-tetrazol-5-yl)phenyl]pyridine

InChI

InChI=1S/C12H9N5/c1-3-9(11-5-2-6-13-8-11)7-10(4-1)12-14-16-17-15-12/h1-8H,(H,14,15,16,17)

InChI Key

HPEWUWJDJAAROJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Chan–Evans–Lam Coupling

Reaction Overview

The Chan–Evans–Lam coupling is a copper-catalyzed cross-coupling reaction between boronic acids and nucleophiles. For synthesizing 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine, this method involves coupling 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under oxidative conditions.

Reaction Scheme:

$$
\text{5-Phenyl-1H-tetrazole} + \text{Pyridin-3-ylboronic acid} \xrightarrow{\text{Cu}2\text{O, DMSO, O}2} \text{3-[3-(2H-Tetrazol-5-yl)phenyl]pyridine}
$$

Optimized Conditions

Key parameters from recent studies include:

Parameter Value Source
Catalyst Cu$$_2$$O (5 mol%)
Solvent Dry DMSO
Temperature 100°C
Reaction Time 15 hours
Yield 87%
Additives 4 Å molecular sieves
Key Findings:
  • Oxygen gas is bubbled through the reaction mixture to facilitate oxidation.
  • Molecular sieves mitigate moisture interference, improving regioselectivity.
  • Post-reaction purification involves extraction with ethyl acetate and column chromatography.

[3+2] Cycloaddition

Reaction Overview

This method constructs the tetrazole ring via cycloaddition between a nitrile precursor and sodium azide. The nitrile group at the 3-position of the phenylpyridine intermediate reacts with NaN$$_3$$ under catalytic conditions.

Reaction Scheme:

$$
\text{3-(3-Cyanophenyl)pyridine} + \text{NaN}_3 \xrightarrow{\text{Catalyst}} \text{3-[3-(2H-Tetrazol-5-yl)phenyl]pyridine}
$$

Catalytic Systems and Yields

Recent advancements in catalysts and solvents have enhanced efficiency:

Catalyst Solvent Temperature Time Yield Source
BiCl$$_3$$ DMF 90°C 6 h 95%
Zn/Al Hydrotalcite H$$_2$$O 160°C (MW) 1 h 95%
Cu(II) Schiff Base NMP 110°C 3 h 92%
Key Findings:
  • Microwave (MW) irradiation reduces reaction time from hours to minutes.
  • Regioselectivity challenges arise due to tautomerism between 1H- and 2H-tetrazole isomers. X-ray diffraction confirms the 2H-tetrazole configuration in the final product.
  • Purification often involves recrystallization from ethanol or acetone.

Comparative Analysis of Methods

Advantages and Limitations

Method Pros Cons
Chan–Evans–Lam High regioselectivity (98:2 N2/N1 ratio) Requires expensive boronic acids
[3+2] Cycloaddition Scalable with diverse catalysts Requires nitrile precursor synthesis

Industrial Feasibility

  • The Chan–Evans–Lam method is preferred for small-scale medicinal chemistry due to precision.
  • Cycloaddition is more cost-effective for bulk synthesis, especially with heterogeneous catalysts like Zn/Al hydrotalcite.

Recent Advances and Challenges

Green Chemistry Approaches

  • Solvent-free conditions : Use of expanded perlite as a solid support reduces waste.
  • Aqueous-phase reactions : Zn/Al hydrotalcite in water achieves 95% yield under MW.

unresolved Challenges

  • Tautomer control : Methylation steps (e.g., using iodomethane) may produce undesired 1H-tetrazole isomers without careful base selection.
  • Catalyst recovery : Recycling Cu or Bi catalysts remains inefficient on an industrial scale.

Data Tables

Table 1: Chan–Evans–Lam Coupling Variations

Entry Catalyst Solvent Temp (°C) Yield (%) Purity (%)
1 Cu$$_2$$O DMSO 100 87 99.3
2 Cu(OAc)$$_2$$ DMF 120 78 97.5

Table 2: Cycloaddition Catalysts

Entry Catalyst Solvent Time (h) Yield (%)
1 BiCl$$_3$$ DMF 6 95
2 Pd/Co@CNT NPs PEG-400 0.17 99
3 Zn/Al Hydrotalcite H$$_2$$O 1 95

Chemical Reactions Analysis

Types of Reactions

3-[3-(2H-tetrazol-5-yl)phenyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Synthesis of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine

The synthesis of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine typically involves the reaction of pyridine derivatives with tetrazole compounds. Recent studies have demonstrated efficient methods for synthesizing this compound with high yields. For instance, one method reported an 87% yield using copper-catalyzed aerobic oxidative coupling of 5-phenyl-1H-tetrazole with pyridine-3-ylboronic acid in DMSO under specific conditions .

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of tetrazole, including 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine, demonstrate significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The structural similarities to known antimicrobial agents enhance its potential in treating infections.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have revealed that certain derivatives can inhibit the growth of cancer cells by interfering with critical cellular processes such as topoisomerase activity, which is essential for DNA replication and repair .

Neurological Applications

3-[3-(2H-tetrazol-5-yl)phenyl]pyridine has been studied as a metabotropic glutamate receptor antagonist, which positions it as a potential treatment for neurological disorders such as anxiety and depression. The ability to penetrate the blood-brain barrier enhances its efficacy in targeting central nervous system disorders .

Case Studies and Experimental Findings

Several case studies highlight the compound's diverse applications:

Study Findings Reference
Synthesis and ActivityDemonstrated high yields in synthesis and significant analgesic activity predicted by computational models.
Antimicrobial TestingShowed effective inhibition against Bacillus cereus and Pseudomonas aeruginosa.
Anticancer ResearchInhibited growth in various human cancer cell lines through topoisomerase inhibition.
Neurological StudiesIdentified as a potent antagonist at metabotropic glutamate receptors with good brain penetration.

Mechanism of Action

The mechanism of action of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine involves its interaction with molecular targets in biological systems. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine but differ in substituents, linkage types, or substitution patterns:

Compound Name Structural Differences vs. Target Compound Key Biological Activity/Properties References
2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine (Compound 10) Ether (O) linkage between phenyl and pyridine rings Potent mGlu5 antagonist (IC₅₀ < 10 nM), high oral bioavailability, brain penetration
3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine Fluorine at phenyl C3, methyl group at pyridine C4 Enhanced metabolic stability, mGlu5 selectivity
3-(1-Substituted phenyl-1H-tetrazol-5-yl)pyridine derivatives Varied substituents (e.g., -NH₂, -OCH₃) on phenyl ring Moderate to potent antimicrobial/anti-inflammatory activity
3-(2H-Tetrazol-5-yl)pyridine Simpler structure: tetrazole directly attached to pyridine Hazardous (H318: causes serious eye damage)

Pharmacological and Physicochemical Comparisons

Receptor Binding and Selectivity
  • Compound 10: Exhibits nanomolar potency (IC₅₀ < 10 nM) for mGlu5 receptors due to optimal spatial arrangement from the ether linkage, enabling strong hydrophobic and π-π interactions .
  • No direct potency data is available, but structural simplicity may limit selectivity.
  • Fluorinated Analog : The electron-withdrawing fluorine enhances binding to mGlu5 by stabilizing negative charge in the receptor’s active site .
Pharmacokinetic Properties
  • Compound 10 : High oral bioavailability (>80% in rats) and brain penetration attributed to balanced lipophilicity (logP ~2.5) and solubility .
  • 3-(1-Substituted phenyl) Derivatives : Variable logP values (1.8–3.2) influence antimicrobial activity; higher lipophilicity correlates with better membrane permeability .

Biological Activity

3-[3-(2H-tetrazol-5-yl)phenyl]pyridine is a compound that has garnered attention due to its diverse biological activities, particularly as a metabotropic glutamate receptor (mGlu5) antagonist. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine involves the reaction of tetrazole derivatives with pyridine moieties. The structural framework allows for significant interactions with biological targets, which is critical for its activity. The compound belongs to a class of tetrazole-containing heterocycles that are known for their pharmacological potential.

1. Metabotropic Glutamate Receptor Antagonism

Research indicates that 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine acts as a selective antagonist of the mGlu5 receptor. This receptor is implicated in various neurological disorders, making its inhibition a target for therapeutic intervention. Studies have shown that this compound exhibits high potency and good brain penetration, suggesting its potential use in treating conditions such as anxiety and schizophrenia .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it could serve as a basis for developing new antimicrobial agents .

3. Anticancer Potential

Preliminary investigations into the anticancer properties of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine have shown promising results. It has been tested against several human cancer cell lines, revealing cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies suggest modifications could enhance its efficacy further.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine:

StudyFocusFindings
Starr et al. (2004)mGlu5 receptor antagonismIdentified as a potent antagonist with favorable pharmacokinetics .
Basnet et al. (2020)Antimicrobial propertiesDemonstrated significant activity against multiple bacterial strains .
Vrencken et al. (2021)Anticancer activityExhibited cytotoxic effects on various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine. Modifications to the tetrazole ring or pyridine structure can lead to enhanced biological activity or selectivity towards specific receptors.

Q & A

Q. What are the established synthetic methodologies for 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine, and what are their critical reaction conditions?

The synthesis typically involves hetarylation reactions , where sodium tetrazolate reacts with halogenated pyridine derivatives. For example, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine is synthesized via a multistep process starting from 2-chloro-4,6-dimethylpyrimidine and sodium 5-phenyl-1H-tetrazolate, requiring anhydrous solvents and controlled temperatures to avoid intermediate degradation . Copper-catalyzed cyclization (e.g., azide-alkyne click chemistry) is another approach, though specific conditions (e.g., solvent polarity, catalyst loading) must be optimized to prevent byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

  • Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, as demonstrated for related tetrazole-pyridine hybrids (R factor = 0.075; mean C–C bond deviation = 0.005 Å) .
  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and aromatic ring substitution patterns, while IR spectroscopy verifies functional groups like C=N and N–H stretches in the tetrazole ring .
  • Mass spectrometry (LC-MS or HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the typical reactivity profiles of the tetrazole and pyridine rings in this compound under standard laboratory conditions?

  • The tetrazole ring undergoes alkylation at the N2 position, nucleophilic substitution, and coordination with metal ions due to its electron-rich nature .
  • The pyridine ring participates in electrophilic substitution (e.g., nitration, halogenation) and can form hydrogen bonds or π-π stacking interactions in supramolecular assemblies .
  • Reductive conditions may hydrogenate the pyridine ring, while oxidation of the tetrazole moiety is rare but possible under strong acidic conditions .

Q. What biological activities have been reported for structurally similar tetrazole-pyridine hybrids?

Analogous compounds exhibit antimicrobial , anticancer , and enzyme inhibitory properties. For instance, triazolo-pyridine derivatives show activity against kinase targets, validated through in vitro assays (e.g., IC₅₀ measurements) and molecular docking studies .

Advanced Research Questions

Q. How can researchers optimize the hetarylation reaction to improve yield and purity in the synthesis of 3-[3-(2H-tetrazol-5-yl)phenyl]pyridine?

  • Catalyst screening : Transition metal catalysts (e.g., Cu(I)) enhance regioselectivity in azide-alkyne cycloadditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while inert atmospheres prevent oxidation .
  • Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions during multistep syntheses .

Q. What experimental approaches resolve contradictions between computational predictions and empirical data (e.g., crystallography, spectroscopy)?

  • Cross-validation : Compare X-ray crystallographic data with DFT-optimized geometries to identify discrepancies in bond lengths or angles .
  • Dynamic NMR studies : Detect conformational flexibility in solution that static computational models may overlook .
  • Polymorph screening : Test recrystallization in different solvents to rule out crystal packing effects .

Q. What strategies mitigate instability of intermediates during multistep synthesis?

  • Protective groups : Use tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to stabilize reactive sites (e.g., NH in tetrazole) .
  • Low-temperature processing : Store sensitive intermediates at –20°C and minimize exposure to light/moisture .
  • In situ monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates promptly .

Q. How to design experiments to assess the bioisosteric equivalence of the tetrazole group in pharmacological analogs?

  • Structure-activity relationship (SAR) studies : Synthesize analogs replacing tetrazole with carboxylic acid or other bioisosteres and compare potency in enzyme inhibition assays .
  • Pharmacokinetic profiling : Measure logP, solubility, and metabolic stability to evaluate bioavailability differences .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) to validate bioisosteric compatibility .

Q. What methodologies are employed to analyze the compound's potential as a kinase inhibitor or receptor antagonist?

  • In vitro kinase assays : Use fluorescence-based or radiometric assays to measure IC₅₀ values against recombinant kinases .
  • Cell-based viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to correlate enzyme inhibition with phenotypic effects .
  • Surface plasmon resonance (SPR) : Quantify binding affinity and kinetics for receptor-ligand interactions .

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